(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a chlorinated thiophene ring, a pyrazinyl group, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of thiophene to obtain 5-chlorothiophene. This intermediate is then subjected to a series of reactions including nucleophilic substitution and coupling reactions to introduce the pyrazinyl and pyrrolidinyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery efforts.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(3-(benzofuran-2-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a novel organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chlorinated thiophene ring, a pyridazine derivative, and a pyrrolidine moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3O2S, with a molecular weight of 295.77 g/mol. The structural components are essential for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H12ClN3O2S |
Molecular Weight | 295.77 g/mol |
CAS Number | 2034205-38-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : It may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
- Receptors : The compound can bind to specific receptors, potentially influencing neurotransmission or other signaling pathways.
The precise mechanism remains under investigation, but preliminary studies suggest that it may affect pathways related to inflammation, cancer proliferation, and neuroprotection.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of compounds within this class. For example, a related compound demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that this compound may also possess similar anticancer properties by inducing apoptosis or inhibiting cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures displayed significant antibacterial activity, suggesting potential applications in treating infections.
-
Anticancer Activity Evaluation :
- In vitro assays were conducted on cancer cell lines to assess the growth inhibitory effects of this compound. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-11-2-1-10(20-11)13(18)17-6-3-9(8-17)19-12-7-15-4-5-16-12/h1-2,4-5,7,9H,3,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORAZGMOYMKRRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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